

An In-depth Technical Guide to the Chemical Structure and Properties of AM281

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Compound of Interest

Compound Name: AM281

Cat. No.: B1664823

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AM281 is a potent and selective antagonist/inverse agonist of the cannabinoid receptor 1 (CB1).^[1] As a derivative of the diarylpyrazole class of cannabinoid ligands, it has been instrumental in the characterization of the endocannabinoid system and the investigation of the physiological roles of the CB1 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **AM281**, intended to support researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

AM281, with the IUPAC name 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholin-4-ylpyrazole-3-carboxamide, possesses a complex aromatic structure.^{[2][3]} Its chemical formula is C₂₁H₁₉Cl₂IN₄O₂, and it has a molecular weight of approximately 557.21 g/mol.^{[2][3]}

Table 1: Chemical Identifiers and Properties of **AM281**

Property	Value	Reference
IUPAC Name	1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholin-4-ylpyrazole-3-carboxamide	[2][3]
Chemical Formula	C21H19Cl2IN4O2	[2][3]
Molecular Weight	557.21 g/mol	[2][3]
CAS Number	202463-68-1	[2]
SMILES String	<chem>O=C(C1=NN(C2=CC=C(Cl)C=C2Cl)C(C3=CC=C(I)C=C3)=C1C)NN4CCOCC4</chem>	[2]
Appearance	Solid powder	[2]

Table 2: Solubility and Storage of **AM281**

Solvent	Solubility	Reference
DMSO	Soluble	[2]
Storage (Powder)	Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).	[2]
Storage (In Solvent)	-80°C for up to 6 months.	[2]

Pharmacological Properties

AM281 is a high-affinity ligand for the CB1 receptor, exhibiting antagonist and inverse agonist properties. Its selectivity for the CB1 receptor over the CB2 receptor is a key feature of its pharmacological profile.

Table 3: Receptor Binding and Functional Activity of **AM281**

Parameter	Receptor	Value	Reference
Binding Affinity (Ki)	CB1	12 nM	[1]
CB2	4200 nM	[1]	
Functional Activity (IC50)	CB1	9.91 nM	[2]
CB2	13000 nM	[2]	

Experimental Protocols

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of **AM281** for the CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.

Materials:

- Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., rat brain membranes for CB1, mouse spleen membranes for CB2).
- Radioligand: [3H]CP55,940 or another suitable high-affinity cannabinoid agonist/antagonist.
- **AM281** (unlabeled competitor).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA, pH 7.4).
- Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail.
- Scintillation counter.

Methodology:

- Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of **AM281** in the binding buffer.
- Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **AM281** concentration. The IC50 value (the concentration of **AM281** that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for IC50 Determination (cAMP Accumulation Assay)

Objective: To determine the functional antagonist/inverse agonist activity (IC50) of **AM281** by measuring its effect on agonist-inhibited cAMP production.

Materials:

- A suitable cell line expressing the human CB1 receptor and engineered to report cAMP levels (e.g., CHO-K1 cells).
- A CB1 receptor agonist (e.g., CP55,940).
- **AM281**.
- Forskolin (to stimulate adenylate cyclase).

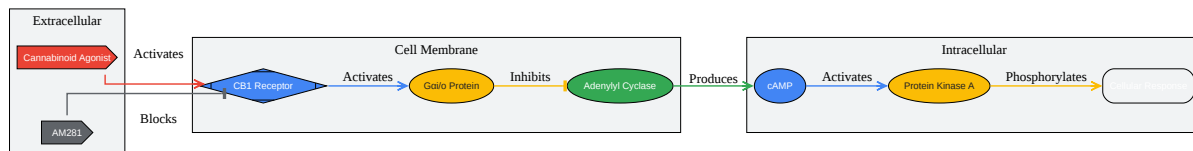
- cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
- Cell culture medium and supplements.

Methodology:

- Cell Culture: Culture the cells under standard conditions until they reach the desired confluency.
- Pre-treatment: Pre-incubate the cells with varying concentrations of **AM281** for a defined period.
- Agonist Stimulation: Add a fixed concentration of a CB1 agonist (e.g., the EC80 concentration) to the wells.
- Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production.
- Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP concentration against the logarithm of the **AM281** concentration. The IC50 value, representing the concentration of **AM281** that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation, is determined using non-linear regression.

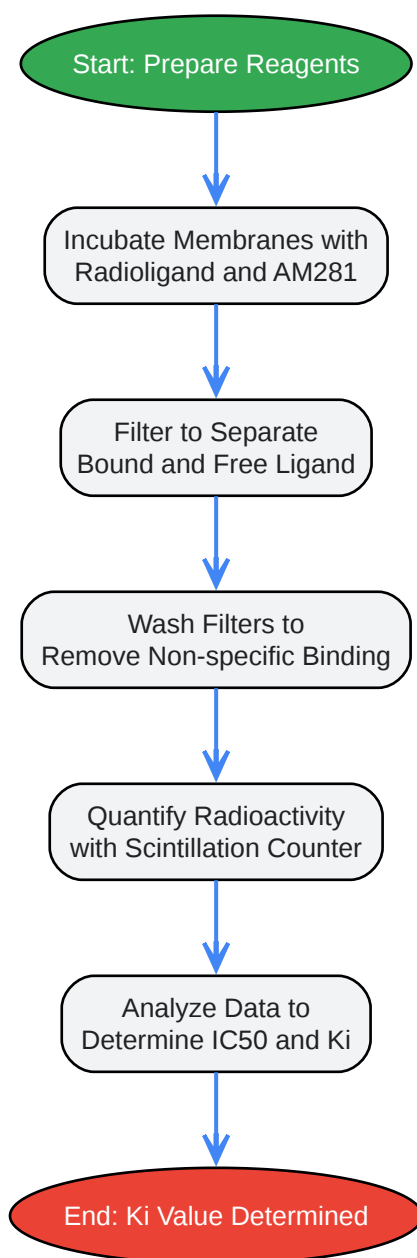
Signaling Pathways

As a CB1 receptor antagonist/inverse agonist, **AM281** blocks the canonical Gai/o-protein-coupled signaling cascade initiated by endocannabinoids or synthetic agonists. This leads to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular cAMP levels.



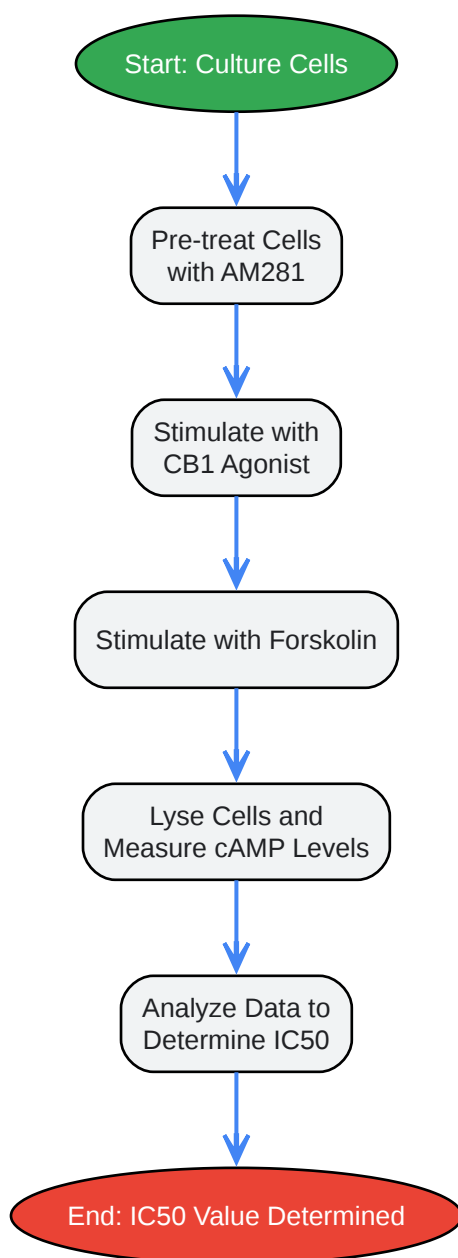
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Caption: **AM281** blocks agonist activation of the CB1 receptor.



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Caption: Workflow for determining the K_i value of **AM281**.



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Caption: Workflow for determining the IC50 value of **AM281**.

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